5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzyl(methyl)amino group at position 5, a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2, and a carbonitrile moiety at position 3.
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-18-12-14-28(15-13-18)32(29,30)21-10-8-20(9-11-21)23-26-22(16-25)24(31-23)27(2)17-19-6-4-3-5-7-19/h3-11,18H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGGGJSZBHBTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N(C)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine moiety: This step may involve nucleophilic substitution reactions.
Attachment of the sulfonyl group: This is usually done via sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s unique structural features, such as the oxazole ring and the sulfonyl group .
Comparison with Similar Compounds
Core Heterocycle Variations
Substituent Comparisons
- Solubility: The sulfonyl-piperidinyl group in the target compound may improve aqueous solubility relative to the methoxyphenoxy-furyl group in .
Pharmacological Implications (Inferred)
- Target Binding: The sulfonyl-piperidinyl group in the target compound could facilitate interactions with polar binding pockets in enzymes, contrasting with the hydrophobic furyl-methoxyphenoxy group in .
Biological Activity
5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (CAS No. 941247-73-0) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, particularly in the context of cancer therapy.
Chemical Structure and Properties
The compound features several key structural elements:
- Oxazole Ring : A five-membered heterocyclic ring that contributes to the compound's reactivity and biological activity.
- Sulfonamide Group : Enhances solubility and interaction with biological macromolecules.
- Piperidine Moiety : Increases the compound's ability to penetrate biological membranes and interact with cellular targets.
- Carbonitrile Functional Group : May participate in hydrogen bonding and other interactions critical for biological activity.
The molecular formula is with a molecular weight of 454.55 g/mol.
Research indicates that this compound may act as an inhibitor of specific protein kinases. Protein kinases are vital in regulating cell proliferation and survival, making them significant targets for cancer therapy. The sulfonamide group enhances binding affinity to these enzymes, potentially leading to therapeutic applications in oncology .
In Vitro Studies
A preliminary screening against the NCI-60 human tumor cell lines revealed promising growth inhibitory properties. The compound exhibited a range of GI50 values (the concentration required to inhibit cell growth by 50%) across various cancer cell lines, indicating its potential as an anticancer agent. Notably, compounds with similar structures have shown significant cytotoxic effects, suggesting that structural modifications can enhance efficacy .
| Compound | Mean GI50 (μM) | Notes |
|---|---|---|
| 5-[Benzyl(methyl)amino]-2-{...} | Varies | Effective against multiple tumor types |
| Similar Compounds | 0.655 | Best overall growth inhibition observed |
Case Studies
- Anticancer Activity : In a study evaluating the compound's effects on leukemia cell lines, it was found that concentrations above 100 μM were necessary to observe cytotoxic effects, indicating a selective toxicity profile .
- Structure-Activity Relationship (SAR) : Further investigations into SAR have revealed that modifications to the piperidine and sulfonamide groups can significantly influence biological activity. For instance, introducing different substituents on the piperidine ring resulted in varied inhibitory effects on tumor cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
